1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione
Description
1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with a phenyl group at position 1 and a propargyl (prop-2-ynyl) group at position 2. Pyrazine-diones are known for their diverse pharmacological activities, including antinociceptive, anti-inflammatory, and anticancer properties, as observed in structurally related compounds .
Properties
IUPAC Name |
1-phenyl-4-prop-2-ynylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMTKAMUOYWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and diketones.
Substitution Reactions: The phenyl and prop-2-ynyl groups are introduced through substitution reactions. For instance, phenylation can be achieved using phenyl halides in the presence of a base, while the prop-2-ynyl group can be introduced via Sonogashira coupling reactions using alkynes and halides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenyl and prop-2-ynyl groups can be further modified through electrophilic or nucleophilic substitution reactions, using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials, including organic semiconductors and polymers.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Pyridazinone Derivatives
6-Phenyl-3(2H)-pyridazinone derivatives (e.g., 4-(aryl/heteroaryl)-substituted analogs) share a similar dione core but differ in ring structure (pyridazinone vs. pyrazine-dione). Key findings:
- Antinociceptive Activity: 4,5-Functionalized pyridazinones (e.g., 4-benzyl-6-phenyl derivatives) demonstrated significant antinociceptive effects in rodent models, attributed to modulation of prostaglandin synthesis or opioid pathways .
- Anticancer Potential: Derivatives with arylpiperazine substituents (e.g., 4-(3-trifluorophenyl)piperazine) showed moderate cytotoxicity against leukemia cell lines (IC₅₀ = 8–12 μM) .
Isoindoline-1,3-dione Derivatives
Isoindoline-1,3-dione analogs (e.g., 1-(phenylpiperazine)-substituted derivatives) are structurally distinct but share the dione motif. These compounds have demonstrated:
- Analgesic Activity : Substitution with 1-(2-methoxyphenyl)piperazine enhanced analgesic efficacy in thermal and chemical pain models, likely via serotonin receptor modulation .
- SAR Insights : Bulky substituents (e.g., diphenylmethylpiperazine) reduced activity, emphasizing the importance of substituent size .
Key Difference : The propargyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier arylpiperazine groups.
Thieno[2,3-b]pyrazine Derivatives
N-(2-Alkoxythienopyrazin-3-yl)-4-arylpiperazines (e.g., 3,5-dimethoxyphenyl derivatives) feature a fused thiophene-pyrazine core. These compounds:
- Selective Receptor Binding : Demonstrated affinity for serotonin (5-HT₁A) and dopamine receptors, with alkoxy groups influencing potency (e.g., IC₅₀ = 0.8–2.3 μM for 5-HT₁A) .
- Synthetic Flexibility : The alkoxy group allows for modular derivatization, contrasting with the propargyl group’s fixed reactivity .
Key Difference : The propargyl group in the target compound may enable irreversible binding to cysteine residues in enzymes, a mechanism absent in alkoxy-substituted analogs.
Indole-2,3-dione Derivatives
5-Fluoro/trifluoromethoxy-indole-2,3-diones (e.g., 3-(4-phenylthiosemicarbazones)) exhibit:
- Anti-inflammatory Activity : Substitution with trifluoromethoxy groups enhanced interleukin-1 inhibition (IC₅₀ = 4.7 μM) .
- Metabolic Stability : Fluorine atoms improved resistance to oxidative metabolism .
Key Difference : The pyrazine-dione core may offer a different binding mode compared to indole-diones, which interact with cyclooxygenase (COX) isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
